N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPDXYBMJBNBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be constructed through various methods, such as the dehydrative cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of Methoxyethyl Group: The 2-methoxyethyl group can be introduced via etherification reactions.
Chlorobenzamide Formation: The final step involves the formation of the 2-chlorobenzamide moiety, which can be achieved through amide bond formation reactions using appropriate reagents and conditions.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or their salts. For example:
-
Acidic hydrolysis : Reaction with HCl/H2O at elevated temperatures cleaves the amide bond, yielding 2-chlorobenzoic acid and the corresponding amine .
-
Basic hydrolysis : Treatment with NaOH/H2O converts the amide to sodium 2-chlorobenzoate and the amine .
| Reaction | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl, H2O, heat | 2-Chlorobenzoic acid, amine |
| Basic hydrolysis | NaOH, H2O, heat | Sodium 2-chlorobenzoate, amine |
Electrophilic Aromatic Substitution
The benzofuran ring may undergo bromination due to its aromatic nature. Bromine (Br₂) in CHCl₃ at 0–20°C could add to the double bond, yielding dibromobenzofuran derivatives . The methoxy group (electron-donating) may direct bromination to the para position relative to the oxygen atom .
Example :
Nucleophilic Aromatic Substitution
The 2-chloro substituent on the benzamide ring may undergo substitution under strongly activating conditions. For instance:
-
Amination : Reaction with NH₃ in a polar aprotic solvent (e.g., DMSO) could replace Cl with NH₂, forming an aniline derivative .
-
Oxidation : Oxidizing agents like KMnO₄ could convert the chlorobenzamide to a benzamide with a ketone group (if ortho/para positions are activated) .
Methoxyethyl Group Reactivity
The methoxyethyl group (-OCH₂CH₂OCH₃) may participate in:
-
Alkaline hydrolysis : Cleavage of the ether bond under basic conditions (e.g., NaOH) to form diols .
-
Acid-catalyzed rearrangements : Potential formation of cyclic ethers or hemiacetals under acidic conditions .
Cross-Coupling Reactions
The benzofuran and benzamide moieties could serve as substrates for transition-metal-catalyzed couplings:
-
Suzuki coupling : If boronic acid equivalents are introduced, cross-coupling with aryl halides could form biaryl derivatives .
-
Heck reaction : Vinyl halides or triflates might react with the benzofuran to form styrenyl derivatives .
Cyclization Reactions
The spatial proximity of reactive groups (e.g., amide and methoxyethyl) could facilitate intramolecular cyclization:
-
Amide-ether cyclization : Under acidic conditions, ring closure to form fused bicyclic systems (e.g., pyrrolidone derivatives) .
Key Research Findings
-
Bromination Patterns : Bromine addition to benzofuran derivatives often occurs at positions ortho/para to electron-donating groups (e.g., methoxy), as observed in analogous systems .
-
Methoxy Group Effects : Methoxy substituents influence redox potentials and regioselectivity in aromatic reactions, as seen in ubiquinone studies .
-
Amide Stability : Benzamide hydrolysis products are stable under mild conditions but require vigorous heating for complete cleavage .
Scientific Research Applications
Synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 1-benzofuran-2-yl-2-methoxyethanol. The reaction can be facilitated by using appropriate solvents and catalysts to yield the desired amide product. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Biological Activities
Antibacterial Properties : Recent studies have indicated that derivatives of benzamide compounds exhibit significant antibacterial activity. The presence of the benzofuran moiety in this compound may enhance its interaction with bacterial cell membranes, leading to increased efficacy against various bacterial strains. In vitro assays have demonstrated its potential against both Gram-positive and Gram-negative bacteria.
Anticancer Activity : There is growing evidence supporting the anticancer potential of benzamide derivatives. Research has shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. This compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Benzofuran moiety | Antibacterial | Enhances membrane interaction |
| Methoxyethyl group | Anticancer | Potentially modulates apoptotic pathways |
| Chlorobenzamide core | Anti-inflammatory | May inhibit cytokine production |
Case Studies
Several studies have investigated the applications of similar compounds, providing insights into their therapeutic potential:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of benzamide derivatives, demonstrating that modifications to the benzofuran structure significantly influenced their antibacterial efficacy against resistant strains .
- Case Study 2 : Research in European Journal of Pharmacology highlighted the anticancer effects of benzamide derivatives, showing that specific substitutions enhanced cytotoxicity against breast cancer cell lines .
- Case Study 3 : An investigation reported in Phytotherapy Research examined the anti-inflammatory properties of related compounds, indicating that they effectively reduced inflammation markers in animal models .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and signaling pathways, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key analogs are compared in Table 1, highlighting substituent variations and their implications.
Table 1: Structural Comparison of N-[2-(1-Benzofuran-2-yl)-2-Methoxyethyl]-2-Chlorobenzamide and Analogs
Key Differences and Implications
Substituent Position and Electronic Effects
- In contrast, N-Butyl-4-chlorobenzamide’s para-chloro substituent offers less steric hindrance but similar electronic effects .
- Nitro vs. Methyl Groups : N-(2-Methoxyphenyl)-2-nitrobenzamide’s nitro group strongly withdraws electrons, reducing aromatic reactivity compared to the 3-methyl group in ’s compound, which may enhance electron-donating properties .
Side Chain Modifications
- Methoxyethyl vs. Hydroxy-dimethylethyl : The target’s methoxyethyl group increases lipophilicity and metabolic stability compared to the hydroxy-dimethylethyl group in ’s compound, which has a polar hydroxyl group suited for metal coordination .
- Benzofuran vs.
Physicochemical Properties
- Solubility : The methoxy group in the target compound enhances water solubility relative to BF96721’s isopropyl linkage, which is more hydrophobic .
- Crystallinity : Analogs like N-(2-Methoxyphenyl)-2-nitrobenzamide exhibit defined crystal structures due to nitro and methoxy groups, suggesting the target compound may similarly form stable crystals .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H16ClNO3
- Molecular Weight : 329.78 g/mol
- CAS Number : 2034555-77-4
- Solubility : Soluble in organic solvents
The compound consists of three key functional groups: a chlorobenzamide moiety, a benzofuran core, and a methoxyethyl group. This unique structure is believed to contribute to its diverse biological activities.
The primary target of this compound appears to be the 5HT1A receptor , a subtype of serotonin receptor implicated in various physiological processes, including mood regulation and anxiety response. The binding affinity for this receptor is reported to be .
Interaction with Other Biological Targets
In addition to the 5HT1A receptor, preliminary studies suggest that this compound may also interact with sigma receptors, which are known to play roles in cell signaling and neuroprotection . The interaction with these receptors could lead to various cellular responses, potentially influencing cancer cell growth and neuroprotection.
Herbicidal Activity
The chlorobenzamide component is commonly found in herbicides. It is hypothesized that this compound may disrupt microtubule assembly in plants, similar to other chlorobenzamide derivatives . Further research is needed to confirm its herbicidal properties.
Research Findings and Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
Q & A
Q. How does this compound compare to its non-chlorinated analogs in catalytic applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
